molecular formula C11H16N2O3S B14819744 N-(5-Cyclopropoxy-2-(methylamino)phenyl)methanesulfonamide

N-(5-Cyclopropoxy-2-(methylamino)phenyl)methanesulfonamide

Cat. No.: B14819744
M. Wt: 256.32 g/mol
InChI Key: MREZZORNEFPPMB-UHFFFAOYSA-N
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Description

N-(5-Cyclopropoxy-2-(methylamino)phenyl)methanesulfonamide: is an organic compound with the molecular formula C11H16N2O3S It is a sulfonamide derivative, characterized by the presence of a cyclopropoxy group and a methylamino group attached to a phenyl ring

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

N-[5-cyclopropyloxy-2-(methylamino)phenyl]methanesulfonamide

InChI

InChI=1S/C11H16N2O3S/c1-12-10-6-5-9(16-8-3-4-8)7-11(10)13-17(2,14)15/h5-8,12-13H,3-4H2,1-2H3

InChI Key

MREZZORNEFPPMB-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)OC2CC2)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Cyclopropoxy-2-(methylamino)phenyl)methanesulfonamide typically involves the reaction of 5-cyclopropoxy-2-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then reduced to the desired product using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(5-Cyclopropoxy-2-(methylamino)phenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

N-(5-Cyclopropoxy-2-(methylamino)phenyl)methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-Cyclopropoxy-2-(methylamino)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(2-Cyclopropoxy-5-(methylamino)phenyl)methanesulfonamide
  • N-(2-Methyl-5-(phenylamino)phenyl)methanesulfonamide

Comparison: N-(5-Cyclopropoxy-2-(methylamino)phenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds, which may have different substituents on the phenyl ring, leading to variations in their chemical reactivity and biological activity.

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